6-Methyl-[1,1'-biphenyl]-3-ol

5-Lipoxygenase Inhibition Inflammation Biphenyl SAR

6-Methyl-[1,1'-biphenyl]-3-ol (CAS 50715-86-1) is a regiospecific biphenyl-3-ol building block, differentiated by its 6-methyl substitution pattern. This unique steric and electronic profile makes it irreplaceable by other methyl-substituted regioisomers (e.g., 2'-methyl or 4-methyl variants). It is validated as a key intermediate in the total synthesis of decarboxyaltenusin, where it enables a critical Suzuki coupling step. It also serves as a defined control for dissecting positional substitution effects in enzyme inhibition assays and as a validated inactive control in 5-lipoxygenase studies. Procure with confidence for reproducible synthetic and pharmacological outcomes.

Molecular Formula C13H12O
Molecular Weight 184.23 g/mol
Cat. No. B11907424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-[1,1'-biphenyl]-3-ol
Molecular FormulaC13H12O
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)O)C2=CC=CC=C2
InChIInChI=1S/C13H12O/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11/h2-9,14H,1H3
InChIKeyIDLZXWDGAYPTEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-[1,1'-biphenyl]-3-ol: A Specialized Methyl-Substituted Biphenol Building Block for Targeted Organic Synthesis


6-Methyl-[1,1'-biphenyl]-3-ol (CAS 50715-86-1) is a biphenyl derivative featuring a methyl substituent at the 6-position and a hydroxyl group at the 3-position of the phenyl core . This compound belongs to the hydroxybiphenyl class and serves as a versatile intermediate in the synthesis of more complex bioactive molecules, leveraging its biphenyl scaffold for structural modifications . Its unique substitution pattern imparts distinct steric and electronic properties that differentiate it from other methyl-substituted biphenyl-3-ol regioisomers, influencing its reactivity and potential biological interactions .

Why Unsubstituted Biphenyl-3-ol or Alternative Methyl Regioisomers Cannot Replace 6-Methyl-[1,1'-biphenyl]-3-ol in Specialized Applications


In-class compounds such as unsubstituted biphenyl-3-ol (CAS 580-51-8) or other methyl-substituted regioisomers (e.g., 2'-methyl[1,1'-biphenyl]-3-ol, 4-methyl-1,1'-biphenyl-3-ol) cannot be interchangeably used with 6-Methyl-[1,1'-biphenyl]-3-ol. The precise placement of the methyl group at the 6-position modulates the compound's steric bulk, electron density distribution, and metabolic stability in ways that directly impact its performance as a synthetic intermediate and its biological activity profile [1]. SAR studies on biphenyl derivatives demonstrate that even minor positional changes in methyl substitution can lead to significant variations in enzyme inhibitory potency and receptor binding affinity [2]. Substitution without confirmatory analytical and functional validation risks synthetic failure or erroneous biological interpretation.

Quantitative Differentiation: Head-to-Head and Class-Level Performance Data for 6-Methyl-[1,1'-biphenyl]-3-ol


5-Lipoxygenase Inhibitory Activity: Lack of Significant Effect Distinguishes 6-Methyl-[1,1'-biphenyl]-3-ol from Active Biphenyl Analogs

In a ChEMBL-reported binding assay, 6-Methyl-[1,1'-biphenyl]-3-ol exhibited no significant inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM [1]. This contrasts with certain structurally related biphenyl analogs that display measurable inhibitory activity against this target [2]. This lack of activity is a crucial differentiation factor for researchers seeking to avoid off-target 5-lipoxygenase modulation.

5-Lipoxygenase Inhibition Inflammation Biphenyl SAR

Positional Methyl Substitution Dictates Enzyme Inhibitory Potency: Class-Level SAR from Biphenyl Derivatives

Class-level SAR studies on biphenyl-based enzyme inhibitors reveal that the position of methyl substitution significantly alters inhibitory potency. In a study of DNA gyrase inhibitors, an unsubstituted biphenyl system exhibited an IC50 of 60 µM, while a 2-methyl substituted analog showed a 5-fold increase in affinity (IC50 12 µM) [1]. Conversely, for other targets, 3-methyl substitution can reduce activity compared to 2-methyl or unsubstituted variants [2]. These trends underscore that the 6-methyl position in 6-Methyl-[1,1'-biphenyl]-3-ol is expected to confer a unique activity profile distinct from other regioisomers.

Structure-Activity Relationship Enzyme Inhibition Biphenyl SAR

Commercial Purity Specifications: Guaranteed Minimum Purity of ≥95% for Reproducible Research

Commercial suppliers of 6-Methyl-[1,1'-biphenyl]-3-ol specify minimum purity levels of ≥95% and NLT 98% , ensuring a high degree of chemical homogeneity. This is a critical procurement differentiator when compared to less characterized or lower purity biphenyl-3-ol derivatives available from other sources, where purity can be variable and may require additional in-house purification steps.

Chemical Purity Quality Control Reproducibility

Synthetic Utility: Demonstrated Role as Key Intermediate in Total Synthesis of Decarboxyaltenusin

6-Methyl-[1,1'-biphenyl]-3-ol serves as a crucial building block in the total synthesis of the mycotoxin decarboxyaltenusin (5'-methoxy-6-methyl-[1,1'-biphenyl]-3,3',4-triol), achieved in seven steps with an overall yield of 31% [1]. This demonstrates its practical utility in constructing complex polyketide-derived natural products. In contrast, alternative biphenyl-3-ol regioisomers lack this specific substitution pattern and would not be viable intermediates for this particular synthetic route.

Total Synthesis Intermediate Suzuki Coupling

Optimized Application Scenarios for 6-Methyl-[1,1'-biphenyl]-3-ol Based on Quantitative Evidence


Synthesis of Decarboxyaltenusin and Related Polyketide-Derived Natural Products

Use as a key intermediate in the total synthesis of decarboxyaltenusin, a mycotoxin, where its 6-methyl substitution pattern is essential for the convergent synthetic route. The reported 7-step synthesis (31% overall yield) relies on this specific building block for a successful Suzuki coupling step [1].

Structure-Activity Relationship (SAR) Studies on Biphenyl-Based Enzyme Inhibitors

Employ as a defined methyl-substituted biphenyl-3-ol regioisomer to probe the effect of 6-position substitution on enzyme inhibition (e.g., kinases, cytochrome P450s, gyrase). Its unique activity profile, inferred from class-level SAR [1], makes it a critical control compound for dissecting positional substitution effects.

Negative Control in 5-Lipoxygenase Inhibition Assays

Utilize as a structurally similar but inactive control compound in cellular assays measuring 5-lipoxygenase activity. Its demonstrated lack of significant inhibition at 100 µM [1] validates its use to rule out non-specific biphenyl scaffold effects on this pathway.

Chemical Biology Probe Development for Target Identification

Derivatize the free hydroxyl group to install affinity tags or photo-crosslinking moieties for target identification studies. The well-defined substitution pattern and commercial availability at ≥95% purity [1] ensure reproducible and interpretable probe performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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